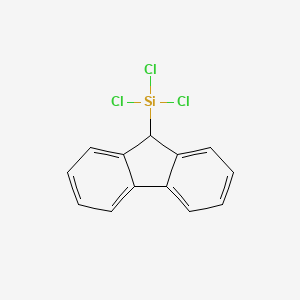
2-(Cyclohexyloxy)acetaldehyde
Descripción general
Descripción
2-(Cyclohexyloxy)acetaldehyde is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of a cyclohexyloxy group attached to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)acetaldehyde typically involves the reaction of cyclohexanol with acetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclohexyloxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexyloxyacetic acid.
Reduction: 2-(Cyclohexyloxy)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Cyclohexyloxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexyloxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyloxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparación Con Compuestos Similares
Cyclohexyloxyacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Cyclohexyloxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Cyclopropanecarboxylic acid, 2-(cyclohexyloxy)-: Similar structure but with a cyclopropane ring instead of an acetaldehyde moiety.
Propiedades
IUPAC Name |
2-cyclohexyloxyacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-7-10-8-4-2-1-3-5-8/h6,8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBGSECIPFIYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B3151071.png)

![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)

![3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid](/img/structure/B3151087.png)
![3-[(2-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B3151093.png)

![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)




